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[1][2]oxazin-3(4H)-one Compounds

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic motif that has
garnered significant attention in the fields of natural products chemistry, organic synthesis, and
medicinal chemistry. Initially identified as a key component of the chemical defense system in
graminaceous plants, its derivatives have since been developed into a vast library of
compounds with a broad spectrum of biological activities. This guide provides a comprehensive
overview of the journey of these compounds, from their discovery in nature to the elucidation of
their biosynthetic pathways and the subsequent evolution of synthetic methodologies. We will
explore the foundational synthetic routes and chart the progression to modern, highly efficient
catalytic strategies. Furthermore, this document will detail the scaffold's role as a privileged
structure in drug discovery, highlighting its application in developing potent agents for oncology,
neurodegenerative diseases, and cardiovascular conditions. This technical guide is intended
for researchers, scientists, and professionals in drug development, offering expert insights into
the chemistry and therapeutic potential of this versatile molecular framework.

Introduction: The Benzoxazinone Scaffold
Defining the Core: Isomeric Forms and Nomenclature
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Benzoxazinones are bicyclic heterocyclic compounds comprising a benzene ring fused to an
oxazine ring.[2][3] The precise arrangement of the oxygen and nitrogen atoms and the position
of the carbonyl group give rise to several structural isomers, the most common of which are the
1,3-benzoxazinones and 1,4-benzoxazinones.[1] This guide focuses specifically on the 2H-
benzo[b][1][2]oxazin-3(4H)-one skeleton (also known as 2H-1,4-benzoxazin-3(4H)-one), a
structure distinguished by its rigid, planar conformation that has proven to be a valuable
scaffold in drug design.[4][5]

Natural Origins and Biological Significance

The history of benzoxazinones is deeply rooted in natural product chemistry. They are a crucial
class of secondary metabolites found in various plant families, most notably in grasses
(Gramineae), such as maize, wheat, and rye.[6][7] In these plants, benzoxazinoids like
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) function as potent defense
chemicals.[8] They act as natural insecticides, antifungals, and allelochemicals, protecting the
plant from a wide range of pests and pathogens.[6][9]

The biosynthesis of these compounds in maize is well-characterized, involving a series of
genes designated with the symbol 'bx".[9] This pathway begins with the conversion of indole-3-
glycerol phosphate to indole, a reaction catalyzed by the BX1 enzyme. Subsequent steps,
carried out by enzymes encoded by genes like bx2, bx3, bx4, and bx5, modify the indole core
to produce the final benzoxazinone structure.[9] The discovery of this natural defense
mechanism provided the first glimpse into the profound biological activity of this chemical class.

Emergence as a Privileged Scaffold in Medicinal
Chemistry

Drawing inspiration from its natural roles, medicinal chemists have recognized the 2H-benzo|b]
[1][2]oxazin-3(4H)-one core as a "privileged scaffold."[10] This term describes a molecular
framework that is capable of binding to multiple, distinct biological targets, thereby enabling the
development of diverse therapeutic agents. Its structural rigidity, synthetic accessibility, and
multiple sites for chemical modification have made it a cornerstone in the design of novel
drugs.[6][10] Derivatives have been reported to exhibit a wide array of pharmacological
properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.
[2][10]
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Historical Perspective: Key Milestones in Discovery

The timeline of benzoxazinone chemistry begins with synthetic explorations before its full
significance in nature was understood.

e 1902: The first reported synthesis of a benzoxazinone derivative was achieved by Heller and
Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids
with aroyl chlorides.[1] While this work focused on the 1,3-isomer, it laid the groundwork for
the synthesis of this class of fused heterocycles.

o Mid-20th Century: The isolation and identification of benzoxazinoids from crop plants like
maize marked a pivotal moment. The discovery of compounds like DIMBOA as the source of
pest resistance in certain maize lines connected the chemical structure to a vital biological
function.[8][9]

o Late 20th Century: The elucidation of the complete biosynthetic pathway in maize provided a
genetic and mechanistic understanding of how these molecules are produced in nature.[9]
This knowledge further spurred interest in their synthesis and biological evaluation.

e 21st Century: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has become a focal point of
intensive research in drug discovery, leading to the identification of potent inhibitors for
critical therapeutic targets like PI3K, mTOR, and CDK9.[11][12]

The Evolution of Synthetic Strategies for 2H-
Benzo[b][1][2]oxazin-3(4H)-0nes

The synthesis of the 2H-benzol[b][1][2]oxazin-3(4H)-one core has evolved from classical
condensation reactions to sophisticated, high-efficiency catalytic methods.

Foundational Synthesis: Cyclocondensation of o-
Aminophenols

The most fundamental and widely used method for constructing the 1,4-benzoxazinone ring
involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative.[6] This
straightforward two-step process first involves N-acylation of the amino group, followed by an
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intramolecular nucleophilic substitution (O-alkylation) where the phenolic oxygen displaces the
chloride to form the heterocyclic ring.

o Step 1: N-Acylation: To a stirred solution of 2-aminophenol (1.0 eq.) and a base such as
triethylamine (1.1 eq.) in a suitable solvent like dichloromethane at 0 °C, chloroacetyl
chloride (1.05 eq.) is added dropwise.

o Step 2: Cyclization: The reaction mixture is allowed to warm to room temperature and stirred
until the starting material is consumed (monitored by TLC).

o Step 3: Work-up: The mixture is washed with water and brine, and the organic layer is dried
over anhydrous sodium sulfate.

o Step 4: Purification: The solvent is removed under reduced pressure, and the resulting crude
product is purified by recrystallization or column chromatography to yield the pure 2H-
benzolb][1][2]oxazin-3(4H)-one.[6]

The causality behind this experimental design lies in the differential reactivity of the functional
groups in 2-aminophenol. The more nucleophilic amine group reacts preferentially with the acyl
chloride. The subsequent intramolecular cyclization is entropically favored, leading to the stable
six-membered ring.
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Caption: Foundational Synthesis of 1,4-Benzoxazinone.

Modern Advancements and Catalytic Methods

While the classical approach is robust, modern organic synthesis has introduced more elegant

and efficient strategies. These methods often offer milder reaction conditions, higher yields,

and greater functional group tolerance.
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Method Starting Materials Reagents/Catalyst Key Features
3-bromo-4-hydroxy Involves an
Smiles benzaldehyde, B intramolecular
ase
Rearrangement anilines, chloroacetyl aromatic nucleophilic
chloride substitution.[13]
) Pd catalyst, CO Forms the carbonyl
Palladium-Catalyzed N-(o- o )
) . source (e.g., group in situ, high
Carbonylation bromoaryl)amides
paraformaldehyde) atom economy.[14]
Proceeds via an
Copper-Catalyzed N-substituted intramolecular C-N
) . ] Cu catalyst )
Tandem Reaction anthranilic acids coupling/rearrangeme
nt process.[14]
A Criegee-type
rearrangement to
) ) ) expand a five-
Ring Expansion Peroxyoxindoles Sn catalyst

membered ring to the
six-membered

benzoxazinone.

Microwave-Assisted

Synthesis

Anthranilic acid,

orthoester, amines

Microwave irradiation

Significantly reduces

reaction times.[15]

These advanced methods underscore the versatility of modern catalysis in heterocyclic

synthesis. For instance, palladium-catalyzed carbonylative coupling avoids the use of highly

reactive acyl chlorides by constructing the lactam ring through the incorporation of carbon

monoxide, representing a more sophisticated and controlled approach.
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Caption: Generalized Palladium-Catalyzed Carbonylative Cycle.

Medicinal Chemistry Applications and Biological
Activities
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prolific source of bioactive molecules, with

derivatives showing promise in numerous therapeutic areas.
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Therapeutic Area

Biological Target(s)

Reported
Activity/Significance

Oncology

PIBK/mTOR, CDK9, EGFR,

Tyrosine Kinases

Potent dual PI3BK/mTOR
inhibitors with oral
bioavailability have been
developed.[5][12] Selective
CDK®9 inhibitors induce
apoptosis in hematologic
malignancies.[11] Other
derivatives show broad
antiproliferative activity against
various cancer cell lines.[16]
[17]

Neurodegenerative Diseases

Acetylcholinesterase (AChE),

Dopamine D2 Receptors

Derivatives have been
identified as potent AChE
inhibitors for potential
Alzheimer's treatment.[18][19]
Others act as dopamine
receptor antagonists,
suggesting applications in
treating psychiatric disorders.
[18]

Cardiovascular Disease

Platelet Aggregation,
Mineralocorticoid Receptor
(MR)

Certain compounds inhibit
ADP-induced platelet
aggregation, acting as
potential anti-thrombotic
agents.[13] A novel series of
nonsteroidal MR antagonists
has been developed for

treating hypertension.[20]

Infectious Diseases

Bacterial and Fungal Targets

The scaffold has been utilized
to develop agents with
significant antibacterial and

antifungal properties.[3][21]
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Benzoxazinone derivatives

] ) have demonstrated anti-
) Various inflammatory ) )
Inflammatory Diseases ] inflammatory and analgesic
mediators o ]
properties in several studies.

[2](10]

Conclusion and Future Outlook

The journey of 2H-benzol[b][1][2]oxazin-3(4H)-one compounds from their role as plant defense
metabolites to their status as a privileged scaffold in medicinal chemistry is a testament to the
power of natural product-inspired drug discovery. The historical development of synthetic
methods has transitioned from classical, robust procedures to highly efficient and versatile
catalytic strategies, enabling the creation of vast and diverse chemical libraries. The
demonstrated success of this scaffold in targeting critical enzymes like PI3K and CDK9
highlights its immense therapeutic potential, particularly in oncology. Future research will likely
focus on refining the selectivity of these compounds, exploring new therapeutic applications,
and developing even more sustainable and innovative synthetic routes to further unlock the
potential of this remarkable heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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